molecular formula C9H5ClN4 B1675956 (3-Chlorophenyl)hydrazonomalononitrile CAS No. 555-60-2

(3-Chlorophenyl)hydrazonomalononitrile

Cat. No. B1675956
CAS RN: 555-60-2
M. Wt: 204.61 g/mol
InChI Key: UGTJLJZQQFGTJD-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)hydrazonomalononitrile, also known as Carbonyl cyanide m-chlorophenyl hydrazone, belongs to the class of organic compounds known as phenylhydrazines . It is widely used as an uncoupler of oxidative phosphorylation .


Synthesis Analysis

The synthesis of hydrazones, which includes (3-Chlorophenyl)hydrazonomalononitrile, is achieved by combining suitable aldehydes with four hydrazides . The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .


Molecular Structure Analysis

The structural and electronic properties of the molecule were investigated by density functional theory method with B3LYP hybrid functional . Intramolecular interactions involved in the crystal structure were analyzed through topological atom-in-molecules analysis and noncovalent interactions method .


Chemical Reactions Analysis

The chemistry of a biomaterial directly contributes to its interaction with biological environments . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .


Physical And Chemical Properties Analysis

(3-Chlorophenyl)hydrazonomalononitrile has a molecular formula of C9H5ClN4 and a molar mass of 204.62 . It has a density of 1.3807 (rough estimate), a melting point of 170-175 °C (dec.), and a boiling point of 333.84°C (rough estimate) . It is insoluble in water .

Scientific Research Applications

Mitochondrial Research

CCCP is widely used in mitochondrial research due to its ability to disrupt mitochondrial membrane potential by transporting protons across the mitochondrial inner membrane. This interference with the proton gradient and ATP synthesis is crucial for studies on oxidative phosphorylation and mitochondrial depolarization .

Cellular Bioenergetics

In cellular bioenergetics, CCCP serves as an uncoupler of oxidative phosphorylation in mitochondria. It is utilized to inhibit oxidative phosphorylation activity of mitochondria in human bronchial epithelial cells, which is significant for understanding energy metabolism within cells .

Efflux Pump Inhibition

CCCP has been employed in the inhibition of efflux pumps in clinical Pseudomonas aeruginosa. It acts as an efflux pump inhibitor, which is important for studying bacterial resistance and developing new antibiotics .

Mitophagy Induction

This compound induces mitophagy in mammalian cells, a process essential for the removal of damaged mitochondria. By suppressing the expression of few electron transport chain (ETC) proteins, CCCP plays a role in cellular quality control mechanisms .

Immunology

In immunological research, CCCP has been shown to suppress STING-mediated IFN-β production by disrupting mitochondrial membrane potential (MMP). Understanding how MMP dissipation leads to the suppression of the STING pathway is vital for insights into innate immunity .

Antibacterial Studies

CCCP exhibits inhibitory activity against Mycobacterium abscessus as a potential novel antibiotic. It belongs to the lipophilic weak acid class and is known as an efflux pump inhibitor for Mycobacterium tuberculosis, highlighting its role in antibacterial studies .

Mechanism of Action

Target of Action

CCCP, also known as Carbonyl cyanide 3-chlorophenylhydrazone or (3-Chlorophenyl)hydrazonomalononitrile, primarily targets the mitochondria in cells . It acts as a chemical inhibitor of oxidative phosphorylation , a key process that occurs within the mitochondria to produce ATP, the energy currency of the cell .

Mode of Action

CCCP operates as a protonophore , a compound that can shuttle protons across biological membranes . It disrupts the proton gradient established during the normal activity of electron carriers in the electron transport chain . This action essentially reduces the ability of ATP synthase to function optimally, leading to a decrease in ATP production .

Biochemical Pathways

The primary biochemical pathway affected by CCCP is the electron transport chain involved in oxidative phosphorylation . By uncoupling the proton gradient, CCCP disrupts the normal flow of electrons through this chain, thereby inhibiting the synthesis of ATP . This can trigger various stress pathways as part of the cellular adaptive response, the main components of which are mitophagy and autophagy .

Pharmacokinetics

It’s known that cccp can easily cross cell membranes due to its lipophilic nature

Result of Action

The action of CCCP leads to a decrease in ATP production, which can cause the gradual destruction of living cells and potentially lead to the death of the organism . . elegans models, suggesting a degree of hormesis . In addition to its effects on mitochondria, CCCP may also disrupt lysosomal degradation during autophagy .

Safety and Hazards

(3-Chlorophenyl)hydrazonomalononitrile is a toxic compound . It is stable under recommended storage conditions but is incompatible with oxidizing agents and heat .

Future Directions

Indole derivatives, which include (3-Chlorophenyl)hydrazonomalononitrile, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name

2-[(3-chlorophenyl)hydrazinylidene]propanedinitrile
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InChI

InChI=1S/C9H5ClN4/c10-7-2-1-3-8(4-7)13-14-9(5-11)6-12/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UGTJLJZQQFGTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC(=C1)Cl)NN=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H5ClN4
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DSSTOX Substance ID

DTXSID7040990
Record name Carbonyl cyanide chlorophenylhydrazone
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Molecular Weight

204.61 g/mol
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Physical Description

Fine crystals; [MSDSonline]
Record name Carbonyl cyanide m-chlorophenyl hydrazone
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Vapor Pressure

0.00000567 [mmHg]
Record name Carbonyl cyanide m-chlorophenyl hydrazone
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Product Name

(3-Chlorophenyl)hydrazonomalononitrile

CAS RN

555-60-2
Record name Carbonyl cyanide (m-chlorophenyl)hydrazone
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Record name Carbonyl cyanide m-chlorophenyl hydrazone
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Record name cccp
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Record name Propanedinitrile, 2-[2-(3-chlorophenyl)hydrazinylidene]-
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Record name Carbonyl cyanide chlorophenylhydrazone
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Record name [(3-chlorophenyl)hydrazono]malononitrile
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Record name CARBONYL CYANIDE (M-CHLOROPHENYL)HYDRAZONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does CCCP exert its effects on mitochondria?

A1: CCCP acts as a protonophore, shuttling protons across the mitochondrial inner membrane and disrupting the proton gradient. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This uncoupling of oxidative phosphorylation leads to a decrease in ATP production, increased oxygen consumption, and depolarization of the mitochondrial membrane potential. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What are the downstream consequences of CCCP-induced mitochondrial uncoupling?

A2: CCCP-induced mitochondrial uncoupling can trigger various downstream effects, including:

  • Increased reactive oxygen species (ROS) production: Depletion of ATP and disruption of mitochondrial membrane potential can lead to increased ROS generation. [, , , ]
  • Activation of cellular stress responses: CCCP can induce mitophagy (selective degradation of mitochondria), mitochondrial biogenesis, and activation of the ubiquitin proteasome system. [, , , ]
  • Induction of cell death: Depending on the cell type and concentration of CCCP, it can induce both necrotic and apoptotic cell death pathways. [, , ]
  • Alteration of intracellular calcium signaling: CCCP can cause an increase in cytosolic calcium concentration, potentially through the release of calcium from mitochondria. [, ]

Q3: What is the molecular formula and weight of CCCP?

A3: The molecular formula of CCCP is C9H5ClN4, and its molecular weight is 232.62 g/mol.

Q4: Does CCCP affect the integrity of cellular membranes?

A4: CCCP is a lipophilic compound and can readily cross cell membranes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] While it primarily targets the mitochondrial inner membrane, it can also affect other cellular membranes, including lysosomal membranes, potentially interfering with their function. []

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